3-Amino-2,2-dimethylpropanamide-d6
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Overview
Description
3-Amino-2,2-dimethylpropanamide-d6 is a deuterated compound with the molecular formula C5H6D6N2O and a molecular weight of 122.2 . This compound is primarily used in scientific research, particularly in the field of proteomics . The deuterium labeling makes it useful for various analytical techniques, including mass spectrometry.
Preparation Methods
The synthesis of 3-Amino-2,2-dimethylpropanamide-d6 involves the incorporation of deuterium atoms into the molecular structure. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the precursor compound are replaced with deuterium . This can be achieved using deuterated reagents under specific reaction conditions. Industrial production methods may involve large-scale hydrogen-deuterium exchange processes to produce the compound in bulk quantities .
Chemical Reactions Analysis
3-Amino-2,2-dimethylpropanamide-d6 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-2,2-dimethylpropanamide-d6 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Proteomics: It is used as a biochemical reagent in proteomics research to study protein structures and functions.
Analytical Chemistry: The compound is employed in mass spectrometry for the analysis of complex mixtures.
Pharmaceutical Research: It serves as an intermediate in the synthesis of labeled pharmaceuticals, aiding in drug development and metabolism studies.
Biological Studies: Researchers use it to investigate metabolic pathways and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethylpropanamide-d6 is primarily related to its role as a labeled compound in analytical techniques. The deuterium atoms in the molecule provide a distinct mass difference, allowing for precise tracking and quantification in mass spectrometry . This helps in identifying and characterizing proteins, metabolites, and other biomolecules.
Comparison with Similar Compounds
3-Amino-2,2-dimethylpropanamide-d6 can be compared with other similar compounds such as:
3-Amino-2,2-dimethylpropanamide: The non-deuterated version of the compound, which lacks the deuterium labeling and is less useful in mass spectrometry.
3-Amino-2,2-dimethylpropionic acid amide: Another similar compound with slight structural differences, used in different research applications.
The uniqueness of this compound lies in its deuterium labeling, which enhances its utility in analytical and research applications .
Properties
IUPAC Name |
2-(aminomethyl)-3,3,3-trideuterio-2-(trideuteriomethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(2,3-6)4(7)8/h3,6H2,1-2H3,(H2,7,8)/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQZJXVIXAPOPZ-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CN)(C(=O)N)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.